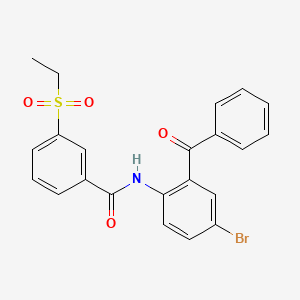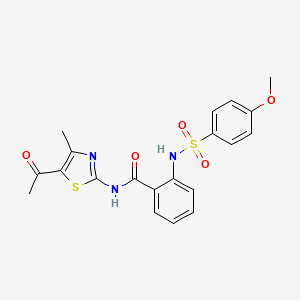
6-bromo-3-formyl-2H-indazole-4-carbonitrile
Descripción general
Descripción
6-Bromo-3-formyl-2H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a bromine atom at the 6th position, a formyl group at the 3rd position, and a carbonitrile group at the 4th position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-formyl-2H-indazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-formylindazole followed by the introduction of the carbonitrile group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-formyl-2H-indazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 6-bromo-3-carboxy-2H-indazole-4-carbonitrile.
Reduction: 6-bromo-3-formyl-2H-indazole-4-amine.
Substitution: 6-methoxy-3-formyl-2H-indazole-4-carbonitrile.
Aplicaciones Científicas De Investigación
6-Bromo-3-formyl-2H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-formyl-2H-indazole-4-carbonitrile is largely dependent on its interaction with biological targets. The bromine atom and formyl group can participate in hydrogen bonding and van der Waals interactions, while the carbonitrile group can act as a nucleophile. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the carbonitrile group.
3-Formyl-2H-indazole-4-carbonitrile: Similar structure but lacks the bromine atom.
6-Bromo-3-iodo-1H-indazole-4-carboxylate: Similar structure but has an iodine atom instead of a formyl group.
Uniqueness
6-Bromo-3-formyl-2H-indazole-4-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indazole derivatives, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-bromo-3-formyl-2H-indazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O/c10-6-1-5(3-11)9-7(2-6)12-13-8(9)4-14/h1-2,4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHYPSOIQSTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B3298993.png)
![3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298995.png)
![4-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1-ethylpyridinium perchlorate](/img/structure/B3299003.png)
![(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B3299013.png)



![4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol](/img/structure/B3299036.png)
![N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3299038.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B3299047.png)
![N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B3299061.png)


